molecular formula C14H14N2O B2433214 2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile CAS No. 2094692-91-6

2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile

Cat. No.: B2433214
CAS No.: 2094692-91-6
M. Wt: 226.279
InChI Key: MTTXHDAGTSYJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile is a complex organic compound with a unique structure that includes a phenyl group, a nitrile group, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile typically involves the reaction of 1-phenylprop-2-yn-1-ol with isoindoline-1,3-dione in the presence of silver carbonate (Ag₂CO₃) and octahydropyrimido[1,2-α]azepine as catalysts. The reaction is carried out in toluene at a temperature of 363 K for 12 hours. After the reaction, the mixture is extracted with ethyl acetate, dried, and purified through column chromatography and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the phenyl and alkyne groups.

    Reduction: Amines and other reduced forms of the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Oxo-3-phenylpropyl)isoindoline-1,3-dione: Shares a similar core structure but lacks the nitrile and alkyne groups.

    N-(3-Phenylpropyl)acetamide: Similar in having a phenylpropyl group but differs in functional groups.

Uniqueness

The presence of the nitrile and alkyne groups, in particular, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[(3-oxo-3-phenylpropyl)-prop-2-ynylamino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-10-16(12-9-15)11-8-14(17)13-6-4-3-5-7-13/h1,3-7H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTXHDAGTSYJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CCC(=O)C1=CC=CC=C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.